lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate
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Overview
Description
Lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is a chemical compound with the molecular formula C7H4F3LiN2O2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate typically involves the reaction of 2-[5-(trifluoromethyl)pyrazin-2-yl]acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
Lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazine ring play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 2-[5-(trifluoromethyl)piperazin-2-yl]acetate: Similar structure but with a piperazine ring instead of a pyrazine ring.
Lithium(1+) 2-[6-(trifluoromethyl)pyrazin-2-yl]acetate: Similar structure with the trifluoromethyl group at a different position on the pyrazine ring.
Uniqueness
Lithium(1+) 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2703779-87-5 |
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Molecular Formula |
C7H4F3LiN2O2 |
Molecular Weight |
212.1 g/mol |
IUPAC Name |
lithium;2-[5-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C7H5F3N2O2.Li/c8-7(9,10)5-3-11-4(2-12-5)1-6(13)14;/h2-3H,1H2,(H,13,14);/q;+1/p-1 |
InChI Key |
WAIXRCWDJCXMFL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=CC(=N1)C(F)(F)F)CC(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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